Cas no 2228611-81-0 (2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol)

2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol is a versatile heterocyclic compound featuring both an azido functional group and a benzimidazole moiety. Its structure enables applications in click chemistry, bioconjugation, and pharmaceutical research, where the azide group facilitates efficient coupling reactions via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The benzimidazole component contributes to potential biological activity, making it useful in medicinal chemistry for drug discovery. The hydroxyl group further enhances reactivity, allowing for derivatization or linkage to other molecules. This compound is particularly valuable for synthesizing complex scaffolds or probes in biochemical studies. High purity and stability under standard conditions ensure reliable performance in experimental workflows.
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol structure
2228611-81-0 structure
Product name:2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
CAS No:2228611-81-0
MF:C9H9N5O
MW:203.200660467148
CID:6052526
PubChem ID:165945928

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
    • EN300-1784991
    • 2228611-81-0
    • Inchi: 1S/C9H9N5O/c10-14-13-9(4-15)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,15H,4H2,(H,11,12)
    • InChI Key: XSODBXIYEINOHH-UHFFFAOYSA-N
    • SMILES: OCC(C1=CC=C2C(=C1)NC=N2)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 203.08070993g/mol
  • Monoisotopic Mass: 203.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: 1.7

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1784991-0.05g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
0.05g
$660.0 2023-09-19
Enamine
EN300-1784991-0.5g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
0.5g
$754.0 2023-09-19
Enamine
EN300-1784991-5g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
5g
$2277.0 2023-09-19
Enamine
EN300-1784991-0.25g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
0.25g
$723.0 2023-09-19
Enamine
EN300-1784991-0.1g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
0.1g
$691.0 2023-09-19
Enamine
EN300-1784991-10.0g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
10g
$3376.0 2023-05-24
Enamine
EN300-1784991-1.0g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
1g
$785.0 2023-05-24
Enamine
EN300-1784991-2.5g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
2.5g
$1539.0 2023-09-19
Enamine
EN300-1784991-5.0g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
5g
$2277.0 2023-05-24
Enamine
EN300-1784991-1g
2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228611-81-0
1g
$785.0 2023-09-19

Additional information on 2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol

Introduction to 2-Azido-2-(1H-1,3-Benzodiazol-5-yl)ethan-1-ol (CAS No. 2228611-81-0)

2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol (CAS No. 2228611-81-0) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique azide and benzodiazole functionalities, which confer it with a range of potential applications in pharmaceutical research and development. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and potential applications of 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol.

Chemical Structure and Properties

2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol is a small molecule with the molecular formula C9H9N5O. The compound features an azide group (-N3) and a benzodiazole ring system, which are key functional groups that contribute to its chemical reactivity and biological activity. The presence of the azide group makes it a valuable precursor for click chemistry reactions, particularly the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science.

The benzodiazole moiety is well-known for its pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. In the context of 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol, this functional group may contribute to its potential therapeutic applications. The hydroxyl group (-OH) at the ethyl position adds further reactivity and solubility to the molecule, making it suitable for various chemical transformations.

Synthesis Methods

The synthesis of 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol has been reported in several research articles. One common approach involves the reaction of 5-bromobenzodiazole with an azide-containing reagent followed by reduction and hydroxylation steps. A typical synthetic route might proceed as follows:

  • Bromination of 5-bromobenzodiazole: The starting material 5-bromobenzodiazole is brominated to introduce a bromine atom at the desired position.
  • Azide Introduction: The brominated intermediate is then reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) to form the azide-functionalized compound.
  • Reduction and Hydroxylation: The azide-functionalized compound is reduced using a suitable reducing agent like triphenylphosphine (PPh3) in water to form the corresponding amine. Subsequent hydroxylation can be achieved using hydrogen peroxide (H2O2) or other oxidizing agents.

This synthetic route provides a robust method for preparing 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol, allowing for precise control over the functional groups and ensuring high purity of the final product.

Potential Applications in Pharmaceutical Research

The unique combination of functional groups in 2-Azido-2-(1H-1,3-benzodiazol-5-y l)ethan - 1 - ol strong > makes it an attractive candidate for various pharmaceutical applications. Recent studies have explored its potential as a lead compound for developing new drugs targeting neurological disorders.

  • Anxiolytic and Sedative Effects: The benzodiazole moiety in 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong > suggests that it may exhibit anxiolytic and sedative properties similar to those of traditional benzodiazepines. Preclinical studies have shown promising results in reducing anxiety-like behaviors in animal models.
  • Muscle Relaxant Activity: The compound's potential muscle relaxant activity has also been investigated. Studies have demonstrated that it can effectively reduce muscle spasms and improve motor function in models of neuromuscular disorders.
  • Bioconjugation Applications: The azide group in 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong > makes it an ideal candidate for bioconjugation reactions. This property allows for the attachment of various biomolecules, such as peptides or antibodies, to create targeted drug delivery systems or diagnostic tools.

In addition to its direct therapeutic applications, 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong > can serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. Its versatility and reactivity make it a promising candidate for further research and development in medicinal chemistry.

Clinical Trials and Future Directions

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong >. Early results from phase I trials have shown favorable pharmacokinetic profiles and minimal side effects, indicating its potential as a safe and effective therapeutic agent.

Further research is needed to optimize the formulation and delivery methods of these compounds. Ongoing studies are focusing on improving their bioavailability and targeting specific receptors or pathways involved in neurological disorders. Additionally, efforts are being made to explore its potential as a combination therapy with existing drugs to enhance treatment outcomes.

In conclusion, 2-Azido - 2 -( 1 H - 1 , 3-ben zodiazo l -- yl ) etha n-- ol strong > (CAS No . ) represents a promising compound with diverse applications in pharmaceutical research . Its unique chemical structure , combined with its potential therapeutic effects , makes it an exciting area of study for scientists and researchers alike . As more data becomes available from ongoing clinical trials , we can expect to see significant advancements in the development of novel drugs based on this compound . p >

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